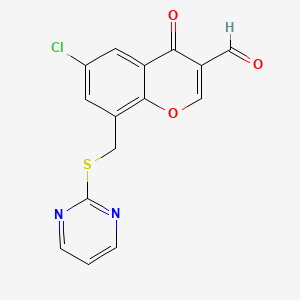6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde
CAS No.: 565171-11-1
Cat. No.: VC7112012
Molecular Formula: C15H9ClN2O3S
Molecular Weight: 332.76
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 565171-11-1 |
|---|---|
| Molecular Formula | C15H9ClN2O3S |
| Molecular Weight | 332.76 |
| IUPAC Name | 6-chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)chromene-3-carbaldehyde |
| Standard InChI | InChI=1S/C15H9ClN2O3S/c16-11-4-9(8-22-15-17-2-1-3-18-15)14-12(5-11)13(20)10(6-19)7-21-14/h1-7H,8H2 |
| Standard InChI Key | QGQVNGCAABFFQI-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1)SCC2=C3C(=CC(=C2)Cl)C(=O)C(=CO3)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 6-chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde, reflects its substitution pattern: a chlorine atom at position 6, a ketone at position 4, a pyrimidin-2-ylsulfanylmethyl group at position 8, and an aldehyde at position 3 on the chromene scaffold . Its molecular formula is C₁₅H₉ClN₂O₃S, with a molar mass of 332.76 g/mol . Key synonyms include AKOS BBS-00006651 and 6-chloro-4-oxo-8-[(pyrimidin-2-ylthio)methyl]-4H-chromene-3-carbaldehyde, as cataloged in chemical databases .
Table 1: Fundamental Physicochemical Properties
The absence of a CAS number in available literature underscores its status as a niche research chemical. Analogous chromene-3-carbaldehydes, such as 6-chloro-3-formylchromone, exhibit melting points near 167°C, suggesting comparable thermal stability .
Crystallographic and Conformational Analysis
X-ray diffraction studies of structurally related chromenones reveal a planar benzopyran core with minor deviations (root-mean-square [r.m.s.] <0.03 Å) . The pyran ring adopts an envelope conformation, with the methine carbon (C12) displaced by 0.67 Å from the mean plane . Dihedral angles between chromene and pyrimidine rings average 85.6°, indicating near-orthogonal orientation that may influence π-π stacking interactions in solid-state assemblies . Intramolecular N–H⋯O hydrogen bonds stabilize the conformation, forming S(6) ring motifs critical to crystal packing .
Synthesis and Reaction Pathways
Multicomponent Coupling Reactions
A validated synthesis involves a one-pot, three-component reaction between 4-hydroxycoumarin, 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, and N-methylmaleimide (NMSM) in ethanol catalyzed by triethylamine . This method achieves an 83% yield under ambient conditions, with recrystallization from chloroform yielding block-like crystals suitable for structural analysis .
Table 2: Optimized Synthesis Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Hydroxycoumarin | 5 mmol | Nucleophile |
| 6-Chloro-4-oxo-aldehyde | 5 mmol | Electrophile |
| NMSM | 5 mmol | Dienophile |
| Triethylamine | 0.1 eq | Base catalyst |
| Solvent | Ethanol | Reaction medium |
The aldehyde’s electron-deficient chromene core facilitates Knoevenagel condensations, while the pyrimidinylsulfanylmethyl group participates in nucleophilic substitutions or metal-catalyzed cross-couplings .
Derivative Formation and Functionalization
The aldehyde moiety at position 3 serves as a versatile handle for derivatization. Condensation with amines generates Schiff bases, whereas reductions yield hydroxymethyl intermediates. Sulfur-containing substituents at position 8 enhance chelation potential, enabling coordination chemistry with transition metals .
| Supplier | Location | Purity | Price (INR) |
|---|---|---|---|
| AKos Consulting | Germany | >98% | ₹3,200/5g |
| Enamine | Ukraine | >98% | ₹6,600/25g |
| Absin Bioscience | China | >98% | Inquiry-based |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume